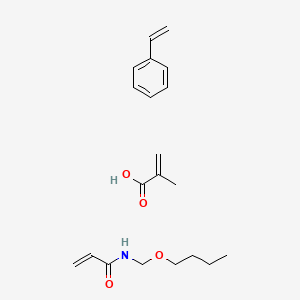
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is a complex polymer that combines the properties of its constituent monomers. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene typically involves free radical polymerization. This process is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions. The monomers are mixed in a solvent, and the initiator is added to start the polymerization reaction.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistent polymer quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties.
Mecanismo De Acción
The mechanism of action of this polymer involves the interaction of its functional groups with various molecular targets. The polymer can form hydrogen bonds, ionic bonds, and covalent bonds with other molecules, leading to its diverse range of applications. The pathways involved include the formation of cross-linked networks, which enhance the mechanical strength and stability of the polymer.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and ethenylbenzene
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with N-(butoxymethyl)-2-propenamide and ethenylbenzene is unique due to the presence of the N-(butoxymethyl)-2-propenamide monomer, which imparts specific properties such as increased flexibility and improved adhesion. This makes it particularly suitable for applications requiring these characteristics.
Propiedades
Número CAS |
65588-71-8 |
|---|---|
Fórmula molecular |
C20H29NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(butoxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H15NO2.C8H8.C4H6O2/c1-3-5-6-11-7-9-8(10)4-2;1-2-8-6-4-3-5-7-8;1-3(2)4(5)6/h4H,2-3,5-7H2,1H3,(H,9,10);2-7H,1H2;1H2,2H3,(H,5,6) |
Clave InChI |
QLFWRQFANSLHMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCNC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Números CAS relacionados |
65588-71-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















